molecular formula C22H24N2O2 B4760601 N,N'-1,2-ethanediylbis[3-(4-methylphenyl)acrylamide]

N,N'-1,2-ethanediylbis[3-(4-methylphenyl)acrylamide]

Cat. No. B4760601
M. Wt: 348.4 g/mol
InChI Key: ZLAANLRDRPOOIQ-PHEQNACWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-1,2-ethanediylbis[3-(4-methylphenyl)acrylamide], also known as EDA-MPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including drug delivery systems, biomaterials, and bioimaging.

Scientific Research Applications

N,N'-1,2-ethanediylbis[3-(4-methylphenyl)acrylamide] has been studied extensively for its potential applications in drug delivery systems. Its unique chemical structure allows it to form stable nanoparticles that can encapsulate various drugs and molecules, protecting them from degradation and improving their bioavailability. Additionally, N,N'-1,2-ethanediylbis[3-(4-methylphenyl)acrylamide] nanoparticles have been shown to be biocompatible and non-toxic, making them ideal candidates for use in biomedical applications.

Mechanism of Action

The mechanism of action of N,N'-1,2-ethanediylbis[3-(4-methylphenyl)acrylamide] nanoparticles is not fully understood, but it is believed that they enter cells through endocytosis and release their cargo in response to changes in the cellular environment, such as changes in pH or temperature. This controlled release mechanism allows for targeted drug delivery and reduces the risk of off-target effects.
Biochemical and Physiological Effects
Studies have shown that N,N'-1,2-ethanediylbis[3-(4-methylphenyl)acrylamide] nanoparticles can effectively deliver a variety of drugs, including anticancer agents, antibiotics, and anti-inflammatory drugs. They have also been shown to improve the efficacy of these drugs and reduce their toxicity. In addition, N,N'-1,2-ethanediylbis[3-(4-methylphenyl)acrylamide] nanoparticles have been used in bioimaging applications due to their fluorescent properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N'-1,2-ethanediylbis[3-(4-methylphenyl)acrylamide] nanoparticles in lab experiments is their ability to encapsulate a wide range of drugs and molecules, making them versatile and adaptable to various research applications. Additionally, their biocompatibility and non-toxicity make them safe for use in in vitro and in vivo experiments. However, one limitation of using N,N'-1,2-ethanediylbis[3-(4-methylphenyl)acrylamide] nanoparticles is their relatively low stability, which can lead to aggregation and loss of drug cargo over time.

Future Directions

There are several future directions for research on N,N'-1,2-ethanediylbis[3-(4-methylphenyl)acrylamide] nanoparticles. One potential area of study is the development of more stable formulations that can maintain their drug cargo for longer periods of time. Additionally, further research is needed to fully understand the mechanism of action of N,N'-1,2-ethanediylbis[3-(4-methylphenyl)acrylamide] nanoparticles and optimize their drug delivery capabilities. Finally, there is potential for the use of N,N'-1,2-ethanediylbis[3-(4-methylphenyl)acrylamide] nanoparticles in targeted cancer therapies and other biomedical applications.

properties

IUPAC Name

(E)-3-(4-methylphenyl)-N-[2-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-17-3-7-19(8-4-17)11-13-21(25)23-15-16-24-22(26)14-12-20-9-5-18(2)6-10-20/h3-14H,15-16H2,1-2H3,(H,23,25)(H,24,26)/b13-11+,14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAANLRDRPOOIQ-PHEQNACWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NCCNC(=O)C=CC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NCCNC(=O)/C=C/C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(p-tolyl)-N-[2-[[(E)-3-(p-tolyl)prop-2-enoyl]amino]ethyl]prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.